molecular formula C36H40N6O5 B10846283 Ac-D-pro-L-Phe-D-trp-L-Phe-NH2

Ac-D-pro-L-Phe-D-trp-L-Phe-NH2

Cat. No.: B10846283
M. Wt: 636.7 g/mol
InChI Key: WEBVKDVBAOYUMD-GASGPIRDSA-N
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Description

Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 is a synthetic hexapeptide composed of the amino acids D-proline, L-phenylalanine, D-tryptophan, and L-phenylalanine. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and any remaining protecting groups are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify certain functional groups within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Specific reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with opioid receptors, influencing pain perception and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 is unique due to its specific sequence and configuration, which confer distinct biological activities and potential applications. Its combination of D- and L-amino acids provides stability and resistance to enzymatic degradation, making it a valuable compound for research and therapeutic purposes.

Properties

Molecular Formula

C36H40N6O5

Molecular Weight

636.7 g/mol

IUPAC Name

(2R)-1-acetyl-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C36H40N6O5/c1-23(43)42-18-10-17-32(42)36(47)41-30(20-25-13-6-3-7-14-25)34(45)40-31(21-26-22-38-28-16-9-8-15-27(26)28)35(46)39-29(33(37)44)19-24-11-4-2-5-12-24/h2-9,11-16,22,29-32,38H,10,17-21H2,1H3,(H2,37,44)(H,39,46)(H,40,45)(H,41,47)/t29-,30-,31+,32+/m0/s1

InChI Key

WEBVKDVBAOYUMD-GASGPIRDSA-N

Isomeric SMILES

CC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N

Origin of Product

United States

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